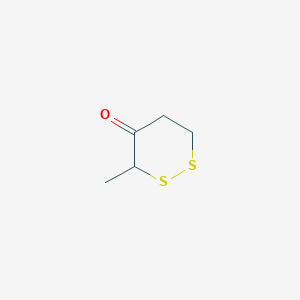

3-Methyl-4-oxo-1,2-dithiane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90238-76-9 |

|---|---|

Molecular Formula |

C5H8OS2 |

Molecular Weight |

148.3 g/mol |

IUPAC Name |

3-methyldithian-4-one |

InChI |

InChI=1S/C5H8OS2/c1-4-5(6)2-3-7-8-4/h4H,2-3H2,1H3 |

InChI Key |

HIPRPYCXKYSMOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)CCSS1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 4 Oxo 1,2 Dithiane

Reactivity of the Disulfide Bond (S-S)

The sulfur-sulfur linkage is a key reactive center in the 3-Methyl-4-oxo-1,2-dithiane molecule, susceptible to cleavage and modification through various redox and substitution reactions.

The disulfide bond of 1,2-dithianes can be readily cleaved by reducing agents, a characteristic reaction of such cyclic disulfides. This process typically involves the addition of two hydrogen atoms across the S-S bond, resulting in the corresponding dithiol. A common method for this transformation is thiol-disulfide exchange, which proceeds via nucleophilic attack of a thiol on one of the sulfur atoms of the disulfide bond. nih.govresearchgate.netresearchgate.net This reaction is reversible and its direction is often influenced by the concentration of the reactants.

The general mechanism involves a nucleophilic substitution (SN2) at one of the sulfur atoms, leading to the formation of a mixed disulfide intermediate, which can then undergo further reduction to yield the open-chain dithiol. nih.gov

Table 1: Illustrative Reductive Cleavage of this compound This table presents hypothetical data for illustrative purposes.

| Reducing Agent | Solvent | Temperature (°C) | Product |

| Dithiothreitol (DTT) | Buffer (pH 7.4) | 25 | 4-Methyl-3,4-dihydroxy-1,6-hexanedithiol |

| Sodium borohydride (B1222165) | Ethanol | 0 | 4-Methyl-3,4-dihydroxy-1,6-hexanedithiol |

| Tris(2-carboxyethyl)phosphine (TCEP) | Water | 25 | 4-Methyl-3,4-dihydroxy-1,6-hexanedithiol |

The sulfur atoms in the 1,2-dithiane (B1220274) ring are in a low oxidation state and can be oxidized by various oxidizing agents. d-nb.info The nature of the product depends on the strength of the oxidant and the reaction conditions. Mild oxidation, for instance with one equivalent of a peroxy acid like meta-chloroperbenzoic acid (m-CPBA), is expected to yield the corresponding thiosulfinate (a monosulfoxide). Further oxidation would lead to the thiosulfonate (a sulfone-sulfide). The use of stronger oxidizing agents, such as potassium permanganate (B83412) or an excess of hydrogen peroxide, can lead to the formation of the bissulfone. d-nb.info

A study on the reaction of trans-4,5-dihydroxy-1,2-dithiane with hypochlorous acid (HOCl) demonstrated the susceptibility of the disulfide bond in a similar six-membered ring to oxidation. nih.gov

Table 2: Potential Products of Oxidative Transformation of this compound This table presents hypothetical data for illustrative purposes.

| Oxidizing Agent | Equivalents | Expected Product |

| m-CPBA | 1 | This compound-1-oxide |

| m-CPBA | 2 | This compound-1,1-dioxide |

| H₂O₂ | excess | This compound-1,1,2,2-tetraoxide |

The sulfur atoms of the disulfide bond are susceptible to nucleophilic attack, which is the fundamental process in reductive cleavage and thiol-disulfide exchange reactions. nih.govresearchgate.netresearchgate.net The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one sulfur atom, and the other sulfur atom acts as the leaving group. The electrophilicity of the sulfur atoms makes them targets for a range of nucleophiles, including thiols, phosphines, and certain carbanions.

While direct electrophilic attack on the non-bonding electrons of the sulfur atoms is also conceivable, reactions with nucleophiles are more characteristic of disulfide bonds.

Reactivity of the Ketone Moiety (C=O)

The carbonyl group at the 4-position of the dithiane ring exhibits the typical reactivity of a ketone, primarily involving nucleophilic addition to the electrophilic carbonyl carbon.

The polarized carbon-oxygen double bond of the ketone in this compound allows for nucleophilic addition reactions. Strong nucleophiles, such as those found in Grignard reagents and organolithium compounds, are expected to attack the carbonyl carbon to form a tertiary alcohol upon acidic workup. mnstate.eduadichemistry.commasterorganicchemistry.comwikipedia.orgleah4sci.com

Another important carbonyl addition reaction is the Wittig reaction, which converts ketones into alkenes. libretexts.orgorganic-chemistry.orglumenlearning.comwikipedia.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate, subsequently collapsing to an oxaphosphetane that fragments to yield the alkene and triphenylphosphine (B44618) oxide.

Table 3: Expected Products from Carbonyl Addition Reactions of this compound This table presents hypothetical data for illustrative purposes.

| Reagent | Reaction Type | Expected Product |

| Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | Grignard Reaction | 3,4-Dimethyl-1,2-dithian-4-ol |

| Phenylmagnesium bromide (PhMgBr), then H₃O⁺ | Grignard Reaction | 3-Methyl-4-phenyl-1,2-dithian-4-ol |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Wittig Reaction | 3-Methyl-4-methylene-1,2-dithiane |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | Wittig Reaction | 4-Ethylidene-3-methyl-1,2-dithiane |

The presence of α-hydrogens (on the carbon atom at the 3-position) adjacent to the ketone functionality allows for enolization, where a proton is removed to form an enol or enolate intermediate. This enolate can then act as a nucleophile in various reactions, leading to substitution at the α-position.

A key example of this reactivity is α-halogenation, which can be achieved under acidic conditions with halogens such as bromine or chlorine. libretexts.org The reaction proceeds through the enol form, which attacks the halogen. researchgate.net The synthesis of 3-chloro-2-oxo-1,4-dithiane demonstrates the feasibility of α-halogenation in a related sulfur-containing heterocyclic ketone. orgsyn.org Furthermore, the formation of enol derivatives, such as enol esters or enol phosphates, is also a possible transformation, highlighting the accessibility of the enol intermediate. nih.govnih.gov

Table 4: Illustrative α-Substitution Reactions of this compound This table presents hypothetical data for illustrative purposes.

| Reagent | Conditions | Expected Product |

| Br₂, Acetic Acid | Acid-catalyzed | 3-Bromo-3-methyl-4-oxo-1,2-dithiane |

| N-Chlorosuccinimide (NCS) | Acid catalyst | 3-Chloro-3-methyl-4-oxo-1,2-dithiane |

| Acetic anhydride, H⁺ | Enol ester formation | 3-Methyl-4-acetoxy-1,2-dithia-3-ene |

Interplay Between Disulfide and Ketone Functionalities

The chemical character of this compound is dictated by the electronic and steric interplay between the disulfide linkage and the adjacent ketone. The disulfide bond, a key feature of the 1,2-dithiane ring, is known for its role in stabilizing protein structures and its susceptibility to redox reactions. nih.gov The six-membered ring structure of 1,2-dithiane generally confers a moderate level of stability to the disulfide bond compared to more strained five-membered rings. nih.gov

The presence of an electron-withdrawing ketone group at the C4 position is expected to influence the reactivity of the disulfide bond. This ketone functionality can impact the electron density around the sulfur atoms, potentially making the disulfide bond more susceptible to nucleophilic or electrophilic attack. Conversely, the sulfur atoms of the dithiane ring can influence the reactivity of the ketone. The proximity of the sulfur atoms may affect the electrophilicity of the carbonyl carbon and could play a role in directing the stereochemical outcome of reactions at the ketone.

Furthermore, the methyl group at the C3 position introduces a chiral center, which can lead to stereoselective reactions. The interplay between the methyl group, the ketone, and the disulfide ring will likely govern the facial selectivity of nucleophilic additions to the carbonyl group.

Reaction Mechanisms: Computational and Experimental Insights

Due to the absence of direct experimental or computational studies on this compound, the following discussion on reaction mechanisms is based on established principles and findings for related cyclic disulfides and α-keto compounds.

Reactions at the Disulfide Bond:

The disulfide bond in 1,2-dithianes can undergo reduction to form the corresponding dithiol. This reaction is a hallmark of disulfide chemistry and can be achieved using various reducing agents. The mechanism typically involves nucleophilic attack on one of the sulfur atoms, leading to the cleavage of the S-S bond.

Computational studies on similar cyclic disulfides could provide insights into the transition states and energy barriers associated with such reductive cleavage. For instance, theoretical models can predict the most likely sites of nucleophilic attack and the influence of substituents on the reaction pathway. rsc.orgresearchgate.net

Reactions involving the Ketone Functionality:

The ketone group in this compound is expected to undergo typical carbonyl reactions, including nucleophilic addition, reduction to an alcohol, and reactions at the α-carbon. The presence of the adjacent disulfide and methyl group can be expected to introduce steric hindrance and electronic effects that modulate the reactivity and selectivity of these transformations.

Experimental studies on cyclic ketones provide a framework for predicting the behavior of the keto group in this molecule. sapub.org For example, reduction of the ketone would likely proceed via a nucleophilic attack on the carbonyl carbon, with the stereochemical outcome influenced by the conformation of the dithiane ring and the steric bulk of the methyl group.

Computational chemistry could be employed to model these reactions, calculating the energies of different transition states to predict the major products. semanticscholar.org Such studies could elucidate the role of the dithiane ring in directing the approach of reagents to the ketone.

Interactive Data Table: Plausible Reactions of this compound

| Reaction Type | Reagent/Condition | Expected Product | Mechanistic Notes |

| Disulfide Reduction | Dithiothreitol (DTT) | 3-Methyl-1,2-dithiane-4-thiol | Nucleophilic cleavage of the S-S bond. |

| Ketone Reduction | Sodium borohydride (NaBH₄) | 3-Methyl-1,2-dithian-4-ol | Nucleophilic addition of hydride to the carbonyl carbon. |

| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | Tertiary alcohol derivative | Formation of a new C-C bond at the carbonyl carbon. |

| Enolate Formation | Strong base (e.g., LDA) | Enolate anion | Abstraction of a proton from the α-carbon. |

Spectroscopic Characterization and Structural Elucidation of 3 Methyl 4 Oxo 1,2 Dithiane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3-Methyl-4-oxo-1,2-dithiane. By analyzing the chemical shifts, coupling patterns, and correlations in one- and two-dimensional spectra, a complete structural assignment can be achieved.

1H NMR Analysis: Chemical Shifts and Coupling Patterns

The 1H NMR spectrum of this compound displays distinct signals corresponding to the four unique proton environments in the molecule. The integration of these signals would confirm the presence of eight protons. The chemical shifts are influenced by the electronegativity of the adjacent sulfur atoms and the anisotropy of the carbonyl group.

The expected signals are:

A doublet for the methyl protons (H-7), resulting from coupling to the single methine proton (H-3).

A multiplet (specifically a quartet of doublets) for the methine proton (H-3), arising from coupling to the three methyl protons and the geminal proton on the adjacent carbon.

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling To |

|---|---|---|---|

| CH3 (H-7) | ~1.3 - 1.5 | Doublet (d) | H-3 |

| CH (H-3) | ~3.6 - 3.9 | Multiplet (m) | H-7, H-5 |

| CH2 (H-5) | ~2.9 - 3.2 | Multiplet (m) | H-3, H-6 |

| CH2 (H-6) | ~2.6 - 2.9 | Multiplet (m) | H-5 |

13C NMR Analysis: Chemical Shifts and Carbon Environments

The proton-decoupled 13C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment. oregonstate.edu The carbonyl carbon is significantly deshielded and appears far downfield, while the aliphatic carbons appear at higher field strengths. chemguide.co.uk

| Carbon Position | Expected Chemical Shift (δ, ppm) | Carbon Type | Notes |

|---|---|---|---|

| C=O (C-4) | ~195 - 205 | Quaternary (C) | Highly deshielded due to the electronegative oxygen atom. orgsyn.org |

| CH (C-3) | ~50 - 60 | Methine (CH) | Deshielded by adjacent carbonyl and sulfur atoms. |

| CH2 (C-5) | ~35 - 45 | Methylene (B1212753) (CH2) | Adjacent to the carbonyl group. |

| CH2 (C-6) | ~25 - 35 | Methylene (CH2) | Adjacent to a sulfur atom. |

| CH3 (C-7) | ~15 - 20 | Methyl (CH3) | Typical aliphatic methyl carbon shift. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the 1H and 13C signals and elucidating the molecule's connectivity and spatial arrangement. emerypharma.comnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the methine proton (H-3) and the methyl protons (H-7), as well as between H-3 and the adjacent methylene protons (H-5). Further correlations would be seen between the two methylene groups (H-5 and H-6), confirming the contiguous chain of protons in the ring. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. emerypharma.com It allows for the direct assignment of each carbon signal (except the quaternary carbonyl carbon) by identifying the chemical shift of the proton attached to it. For example, the proton signal at ~3.6-3.9 ppm would show a cross-peak with the carbon signal at ~50-60 ppm, assigning them as H-3 and C-3, respectively. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bond) couplings between protons and carbons. youtube.com This is vital for piecing together the molecular skeleton. Key expected correlations include:

The methyl protons (H-7) showing cross-peaks to the methine carbon (C-3) and the carbonyl carbon (C-4).

The methylene protons at H-5 showing correlations to the carbonyl carbon (C-4) and the methine carbon (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. diva-portal.org NOESY is particularly useful for determining the stereochemistry and preferred conformation of the dithiane ring. For instance, observing a NOE between the methyl protons and one of the methylene protons could help establish the relative orientation (axial or equatorial) of the methyl group.

Advanced NMR Applications for Cyclic Disulfides

The study of cyclic disulfides like this compound can benefit from advanced NMR techniques. Due to the flexibility of the six-membered ring, the molecule may exist in dynamic equilibrium between different chair or twist-boat conformations. Variable-temperature (VT) NMR studies can be employed to investigate this conformational dynamism. By recording spectra at different temperatures, it may be possible to "freeze out" individual conformers or measure the energetic barriers between them.

Furthermore, while less common, 33S NMR could theoretically provide direct information about the electronic environment of the sulfur atoms, though its application is often limited by the low natural abundance and quadrupolar nature of the 33S nucleus. mdpi.com More practically, NMR-based methods are critical in determining disulfide bond connectivities in more complex molecules like peptides, a principle that underscores the power of NMR in characterizing sulfur-containing structures. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. nist.gov The nominal molecular weight of the compound (C₅H₈OS₂) is 148 g/mol . nist.gov

Ionization Techniques (e.g., ESI-MS, EI-MS)

Different ionization techniques provide complementary information.

ESI-MS (Electrospray Ionization Mass Spectrometry): As a "soft" ionization method, ESI-MS is ideal for accurately determining the molecular weight of the compound with minimal fragmentation. In positive ion mode, this compound would be expected to produce a prominent signal corresponding to the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 149. Adducts with other cations, such as sodium [M+Na]⁺ (m/z 171), might also be observed.

EI-MS (Electron Ionization Mass Spectrometry): This "hard" ionization technique involves bombarding the molecule with high-energy electrons (typically 70 eV), causing it to ionize and subsequently fragment. uni-saarland.de The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. libretexts.org

Molecular Ion (M⁺•): A peak at m/z 148, corresponding to the intact radical cation, would be expected, though it might be of low intensity due to instability.

Fragmentation Patterns: The fragmentation is driven by the presence of the carbonyl group and the sulfur atoms, leading to the formation of stable ions and neutral radicals. libretexts.org Common fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the bond between C-3 and C-4, or C-4 and C-5, adjacent to the carbonyl group.

Loss of Neutrals: Ejection of stable neutral molecules like carbon monoxide (CO, 28 Da) or ethylene (B1197577) (C₂H₄, 28 Da).

Cleavage of the Disulfide Bond: Rupture of the S-S bond or C-S bonds can lead to various sulfur-containing fragment ions.

A table of potential prominent fragments in the EI-MS spectrum is presented below.

| m/z Value | Possible Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 148 | [C₅H₈OS₂]⁺• | - (Molecular Ion) |

| 120 | [C₄H₈S₂]⁺• | CO |

| 105 | [C₃H₅S₂]⁺ | CO, CH₃ |

| 91 | [C₂H₃S₂]⁺ | CO, C₂H₅ |

| 57 | [C₃H₅O]⁺ | C₂H₃S₂ |

Fragmentation Pathways and Structural Information, including Diagnostic Ions

Mass spectrometry is a powerful tool for elucidating the structure of organic molecules through the analysis of their fragmentation patterns upon ionization. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (148.0017 g/mol ). The fragmentation of this molecular ion provides valuable structural information.

Key fragmentation pathways for ketones often involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. For this compound, this could lead to the loss of a methyl radical (•CH₃) or an ethyl group fragment from the other side of the ketone. Another common fragmentation for cyclic compounds is ring-opening followed by subsequent fragmentation. The presence of the disulfide bond also influences the fragmentation, potentially leading to the cleavage of the S-S bond or the C-S bonds.

Diagnostic ions in the mass spectrum would include fragments corresponding to the loss of CO (m/z 28), a characteristic loss from ketones, and fragments containing the sulfur atoms. The relative stability of the resulting carbocations and radical cations dictates the intensity of the observed peaks. For instance, the formation of a stable acylium ion is a common feature in the mass spectra of ketones.

Table 1: Potential Diagnostic Ions in the Mass Spectrum of this compound

| m/z Value (Proposed) | Proposed Fragment Structure/Loss | Significance |

| 148 | [C₅H₈OS₂]⁺ | Molecular Ion (M⁺) |

| 120 | [M - CO]⁺ | Loss of carbon monoxide from the ketone group |

| 133 | [M - CH₃]⁺ | Alpha-cleavage, loss of the methyl group |

| 84 | [C₄H₄S]⁺ | Fragment resulting from ring cleavage and rearrangement |

| 64 | [S₂]⁺ | Indicative of the disulfide linkage |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. For this compound, HRMS would confirm its molecular formula as C₅H₈OS₂ by measuring the exact mass of the molecular ion to a high degree of precision (e.g., within a few parts per million). This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas, making it an indispensable tool for confirming the identity of a synthesized or isolated compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Structural Analysis

Hyphenated techniques, which combine a separation method with mass spectrometry, are essential for the analysis of complex mixtures and for providing further structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, could be analyzed by GC-MS. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then provide its mass spectrum for identification. The retention time from the GC column serves as an additional identifying characteristic.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile compounds or for analyses requiring higher sensitivity, LC-MS/MS is the technique of choice. In LC-MS/MS, the compound is first separated by liquid chromatography. It then enters the mass spectrometer, where a specific ion (e.g., the molecular ion) is selected and fragmented. The resulting fragment ions are then analyzed. This two-stage mass analysis (MS/MS) provides highly specific structural information and is particularly useful for distinguishing between isomers and for quantitative analysis in complex matrices.

Infrared (IR) Spectroscopy

Vibrational Modes of the Ketone and Disulfide Linkage

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Ketone (C=O) Stretch: The most prominent feature in the IR spectrum of this compound would be a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For a cyclic ketone, this band typically appears in the region of 1725-1705 cm⁻¹. The exact position can be influenced by ring strain and other structural features.

Disulfide (S-S) Stretch: The disulfide linkage gives rise to a weak absorption band in the IR spectrum, typically found in the region of 500-400 cm⁻¹. Due to its low intensity and position in the fingerprint region, it can sometimes be difficult to identify definitively.

C-S Stretch: The stretching vibrations of the carbon-sulfur bonds are expected to appear in the 700-600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1725 - 1705 | Strong |

| Disulfide | S-S Stretch | 500 - 400 | Weak |

| C-S Bonds | C-S Stretch | 700 - 600 | Medium to Weak |

| Alkyl C-H | C-H Stretch | 2960 - 2850 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy orbital. The parts of a molecule that absorb light in this region are known as chromophores.

In this compound, the primary chromophores are the ketone group (C=O) and the disulfide linkage (S-S).

n → π* Transition: The ketone group exhibits a weak absorption band in the UV region, typically around 270-300 nm, which is attributed to the n → π* transition. This involves the promotion of a non-bonding electron (from the oxygen atom) to an anti-bonding π* orbital.

Disulfide Absorption: The disulfide bond also shows a broad and relatively weak absorption in the UV region, usually around 250 nm. This absorption is due to the promotion of a non-bonding electron from one of the sulfur atoms to an anti-bonding σ* orbital associated with the S-S bond.

Theoretical and Computational Studies of 3 Methyl 4 Oxo 1,2 Dithiane

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are at the forefront of computational chemistry, providing a framework to understand the electronic structure and energy of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in this regard. DFT methods, like the popular B3LYP functional, are known for their balance of accuracy and computational cost, making them suitable for a wide range of chemical systems. nih.gov Ab initio methods, while often more computationally intensive, can offer higher accuracy. researchgate.net

These methods are instrumental in exploring the fundamental properties of 3-Methyl-4-oxo-1,2-dithiane, from its geometry to its spectroscopic characteristics.

A foundational step in any computational study is the geometric optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable structure of this compound. Through this optimization, key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated.

Following optimization, an analysis of the electronic structure can be performed. This reveals how electrons are distributed within the molecule, which is crucial for understanding its reactivity and properties. While specific studies on this compound are not available, computational studies on related dithiane compounds illustrate the type of insights that can be gained. For instance, studies on 1,3-dithiane (B146892) have shown that C-H bond lengths can be influenced by stereoelectronic hyperconjugative interactions within the ring. acs.org

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For a cyclic system like this compound, this analysis is crucial for identifying the most stable conformers and the energy barriers between them. The dithiane ring can adopt various conformations, such as chair and twist forms. The presence of the methyl and oxo substituents will influence the relative energies of these conformers.

Computational studies on analogous compounds, such as 1,4-dithiane (B1222100), have been performed to determine the relative energies of its chair and twist conformers. nih.gov A similar approach for this compound would involve calculating the energies of its possible conformers to predict their relative populations at equilibrium. The table below illustrates the kind of data that would be generated from such a study, using data for 1,4-dithiane as an example.

Table 1: Calculated Relative Energies of 1,4-dithiane Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | B3LYP/6-31G(d) | 0.00 |

| Twist | B3LYP/6-31G(d) | 4.85 |

This data is for the analogous compound 1,4-dithiane and serves as an example of the output of conformational analysis. nih.gov

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net By calculating the magnetic shielding of each nucleus, the ¹H and ¹³C NMR spectra of this compound can be predicted. These predictions are valuable for assigning peaks in experimental spectra and for confirming the structure of the molecule.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C=O stretching, C-H bending, or C-S stretching. This information is highly useful for identifying functional groups and for analyzing the molecule's vibrational behavior.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. nih.gov For this compound, TD-DFT calculations would provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, which can offer insights into the molecule's electronic structure and potential color.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate activation energies. For this compound, this could involve studying reactions such as its synthesis, oxidation, or its behavior in pericyclic reactions. imperial.ac.uk Molecular dynamics simulations can further provide insights into the time evolution of the reacting system. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and spatial distribution of the HOMO and LUMO of this compound can be calculated to predict its reactivity.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecule | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|

This is a hypothetical example to illustrate the output of an FMO analysis.

Molecular Dynamics Simulations for Conformational Landscape

While quantum chemical calculations provide information on stationary points on the potential energy surface, molecular dynamics (MD) simulations can explore the conformational landscape of a molecule over time. By simulating the motion of the atoms of this compound, MD can reveal the accessible conformations and the dynamics of their interconversion. This approach provides a more complete picture of the molecule's flexibility and behavior in different environments, such as in solution.

Biological Relevance and Mechanistic Hypotheses of Cyclic α Oxo Disulfides in Vitro Context

Potential Interactions with Biological Thiols and Redox Pathways, informed by general disulfide chemistry

The disulfide bond is a key functional group in 3-Methyl-4-oxo-1,2-dithiane, making it a potential participant in various redox reactions within a biological milieu. Disulfide bonds are known to react with biological thiols, such as the cysteine residues in proteins and the antioxidant glutathione (B108866), through thiol-disulfide exchange reactions. This process can lead to the formation of mixed disulfides, potentially altering the structure and function of proteins and peptides. The reactivity of the disulfide bond in this compound is likely influenced by the adjacent ketone group, which can modulate the electrophilicity of the sulfur atoms.

Furthermore, the 1,2-dithiane (B1220274) ring system itself may possess inherent redox activity. Cyclic disulfides can participate in redox cycling, a process that can generate reactive oxygen species (ROS) under certain conditions. Conversely, some organosulfur compounds are known for their antioxidant properties, capable of scavenging free radicals and protecting cells from oxidative damage. The presence of the methyl group at the 3-position could also influence its reactivity and interaction with biological targets due to steric and electronic effects.

Comparison with Bioactive Cyclic Disulfides (e.g., Disulfide-Rich Peptides)

A number of naturally occurring and synthetic cyclic disulfides exhibit significant biological activities. A prominent class of such molecules is the disulfide-rich peptides, which include families like cyclotides and conotoxins. These peptides are characterized by a head-to-tail cyclized peptide backbone and multiple disulfide bonds that confer exceptional stability and define their three-dimensional structure. This rigid conformation is often crucial for their potent and selective interaction with biological targets such as ion channels and receptors.

In contrast to these larger peptide-based structures, this compound is a small molecule. This difference in size and complexity will fundamentally dictate its mode of biological action. While disulfide-rich peptides often rely on a precise three-dimensional arrangement of amino acid residues for their activity, the biological effects of this compound are more likely to be governed by the chemical reactivity of its dithiane-ketone moiety. However, like disulfide-rich peptides, the cyclic nature of this compound may provide a degree of conformational constraint that could influence its binding to biological macromolecules.

| Feature | This compound | Disulfide-Rich Peptides (e.g., Cyclotides) |

| Structure | Small molecule, heterocyclic | Macrocyclic peptides |

| Disulfide Bonds | Single 1,2-dithiane ring | Multiple, cross-linking |

| Primary Mode of Action | Likely based on chemical reactivity | Based on 3D structure and specific binding |

| Stability | Dependent on the dithiane ring | High stability due to cyclic backbone and disulfide knot |

| Selectivity | Potentially lower | Often highly selective for specific targets |

Mechanistic Implications of the Dithiane-Ketone Moiety in Biochemical Reactions (Hypothetical)

The combination of a 1,2-dithiane ring and a ketone at the 4-position presents a unique chemical entity with several hypothetical mechanisms of biochemical interaction. The ketone group, a carbonyl functional group, introduces a site for nucleophilic attack. Biological nucleophiles, such as the amino groups of lysine (B10760008) residues or the hydroxyl groups of serine and threonine residues in proteins, could potentially react with the carbonyl carbon.

The proximity of the disulfide bond to the ketone could lead to intricate chemical transformations. For instance, reduction of the disulfide bond to a dithiol could be followed by an intramolecular reaction with the ketone, potentially forming a transient hemithioacetal or thioacetal. Such reactions could be a mechanism for modulating the compound's activity or for its metabolic processing.

Furthermore, the α-oxo disulfide arrangement might render the disulfide bond more susceptible to nucleophilic attack by thiols, as the electron-withdrawing nature of the carbonyl group could increase the electrophilicity of the adjacent sulfur atom. This could facilitate thiol-disulfide exchange reactions with cellular thiols, leading to the formation of mixed disulfides and potentially disrupting cellular redox balance.

Future Directions in In Vitro Biological Assessment

To elucidate the biological relevance of this compound, a systematic in vitro assessment is warranted. Initial studies should focus on its reactivity with key biological thiols like glutathione and cysteine, monitoring the kinetics and products of these reactions using techniques such as HPLC and mass spectrometry.

Cell-based assays will be crucial to understand its effects on cellular processes. Investigating its impact on cell viability, proliferation, and apoptosis in various cell lines could provide insights into its potential cytotoxic or cytostatic properties. Furthermore, assessing its ability to modulate intracellular redox status, for example by measuring levels of reactive oxygen species and glutathione, would shed light on its pro-oxidant or antioxidant capabilities.

Finally, more advanced studies could explore its interaction with specific enzymes, particularly those involved in redox regulation, such as thioredoxin reductase. Investigating whether this compound can act as a substrate or inhibitor for such enzymes would provide valuable information about its potential biological targets and mechanisms of action.

Analytical Methodologies for Detection and Quantification of 3 Methyl 4 Oxo 1,2 Dithiane

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating 3-Methyl-4-oxo-1,2-dithiane from complex matrices. The choice of chromatographic method often depends on the volatility and polarity of the compound, as well as the nature of the sample.

Gas Chromatography (GC) with Mass Spectrometric Detection (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. This technique is frequently utilized in the analysis of aroma compounds in food products, such as cooked meats. policycommons.netnih.govresearchgate.netresearchgate.net In GC-MS analysis, the sample is first vaporized and separated based on the compound's boiling point and affinity for the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

Volatile sulfur compounds are known to be key contributors to the aroma of cooked meat. policycommons.net The analysis of these compounds is often challenging due to their low concentrations and high reactivity. researchgate.net Advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) have been employed to identify a wide range of volatile sulfur compounds in cooked ham and roast beef. policycommons.netnih.gov While specific parameters for this compound are not extensively detailed in the general literature, the methodologies applied to similar sulfur-containing odorants provide a framework for its analysis. researchgate.net For instance, the analysis of volatile compounds in different cultivars of onion (Allium cepa) using GC-MS has revealed a variety of sulfur-containing compounds, highlighting the utility of this technique for such matrices. researchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.com

Table 1: Illustrative GC-MS Parameters for Analysis of Volatile Sulfur Compounds

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | DB-5ms, HP-5ms, or similar non-polar to mid-polar capillary column |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 40 °C, held for 2 min, then ramped at 5-10 °C/min to 280 °C |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 35-400 |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Liquid Chromatography (LC) with Mass Spectrometric Detection (LC-MS/MS)

For compounds that are less volatile or thermally labile, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. This technique separates compounds in the liquid phase based on their interactions with the stationary and mobile phases. The subsequent tandem mass spectrometry provides high selectivity and sensitivity for detection and quantification.

Table 2: Conceptual LC-MS/MS Method Parameters for this compound

| Parameter | Potential Value/Condition |

|---|---|

| Column Type | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile (B52724) with 0.1% formic acid |

| Gradient Elution | A time-programmed gradient from high aqueous to high organic content |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of this compound |

| Product Ions (Q3) | Specific fragment ions resulting from collision-induced dissociation |

Note: These parameters are hypothetical and would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) with various detectors, such as ultraviolet (UV), can also be used for the analysis of this compound, provided the compound possesses a suitable chromophore. nih.gov HPLC is a versatile technique for separating non-volatile compounds.

For compounds without a strong UV absorbance, derivatization may be necessary to enhance detection. The choice of the stationary phase (e.g., reversed-phase C18) and the mobile phase composition is critical for achieving the desired separation. nih.gov Method validation would include assessing linearity, precision, accuracy, and stability to ensure reliable quantification. nih.govnih.gov

Table 3: General HPLC-UV Parameters for the Analysis of Organic Compounds

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| UV Detection Wavelength | To be determined based on the UV spectrum of this compound |

Spectrophotometric Methods for Quantification

Spectrophotometric methods offer a simpler and more cost-effective approach for quantification, although they may lack the selectivity of chromatographic techniques. These methods are based on the principle that the compound of interest absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the compound in the sample. For this method to be applicable, this compound must have a distinct absorption spectrum in the UV-Visible range. If the compound itself does not absorb light significantly, it can sometimes be reacted with a coloring agent to produce a product that does.

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in complex matrices, such as food or environmental samples, often necessitates the use of hyphenated techniques. These techniques combine the separation power of chromatography with the identification capabilities of spectroscopy.

GC-MS and LC-MS/MS, as discussed above, are prime examples of hyphenated techniques that provide both separation and structural information in a single analysis. The use of advanced multidimensional chromatography, such as GCxGC, further enhances the separation of complex mixtures, allowing for the detection of trace-level components that might otherwise be co-eluted and masked by the sample matrix. nih.gov The data obtained from these sophisticated methods are invaluable for the unambiguous identification and reliable quantification of this compound in challenging samples.

Q & A

Basic: What synthetic methodologies are recommended for producing 3-Methyl-4-oxo-1,2-dithiane, and how can purity be validated?

Methodological Answer:

Synthesis of this compound typically involves cyclization of thiol-containing precursors under controlled oxidative conditions. For purity validation:

- Chromatography : Use reverse-phase HPLC to separate impurities (e.g., 4,5-dihydroxy-1,2-dithiane derivatives) .

- Spectroscopy : Confirm structural integrity via and NMR, comparing chemical shifts to known dithiane derivatives .

- Crystallography : Single-crystal X-ray diffraction (employing SHELX programs) provides unambiguous structural confirmation .

Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Detect sulfur-related deshielding effects in and spectra, particularly for the oxo and methyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] ion at m/z 151.997 for oxidized DTT analogs) .

- X-ray Crystallography : SHELXL refinement resolves bond lengths and angles, critical for distinguishing between dithiane conformers .

Advanced: How does the methyl group at position 3 influence the redox properties of 1,2-dithiane derivatives compared to trans-4,5-dihydroxy-1,2-dithiane?

Methodological Answer:

- Redox Titrations : Use DTTred/DTTox buffers to measure midpoint potentials () via fluorescence or spectrophotometry. Compare values with/without the methyl group to assess electronic effects .

- Computational Modeling : Density Functional Theory (DFT) calculates the methyl group’s impact on disulfide bond stability and redox thermodynamics .

Advanced: What experimental approaches can elucidate this compound’s role in thiol-disulfide exchange reactions?

Methodological Answer:

- Enzyme Assays : Monitor activity of redox-sensitive enzymes (e.g., thioredoxin or glutathione reductase) in the presence of this compound. Use enzyme-coupled assays with NADPH oxidation as a readout .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to catalytic cysteine residues, comparing results with oxidized DTT controls .

Methodological: How should researchers design redox titration experiments to study this compound’s stability in biological systems?

Methodological Answer:

- Buffer Preparation : Degas and purge solutions with argon to prevent oxidation artifacts. Use 10 mM total DTTred/DTTox ratios to clamp redox potentials .

- Equilibration Time : Allow ≥90 minutes for compound equilibration in redox buffers to ensure steady-state conditions .

- Fluorescence Anisotropy : Track conformational changes in redox-sensitive proteins (e.g., roGFP) when exposed to the compound .

Data Contradiction: How can conflicting reports on this compound’s solvent-dependent reactivity be resolved?

Methodological Answer:

- Systematic Solvent Screening : Test reactivity in polar (e.g., HO) vs. nonpolar (e.g., DMSO) solvents using kinetic assays.

- Computational Solvation Models : Molecular dynamics simulations predict solvation effects on disulfide bond stability .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., trans-4,5-dihydroxy-1,2-dithiane) to identify solvent-specific trends .

Biological Relevance: What in vivo models are suitable for studying this compound’s therapeutic potential in oxidative stress disorders?

Methodological Answer:

- Renal Injury Models : Use diabetic nephropathy models (e.g., OVE26 mice) to assess ER stress modulation, referencing protocols for trans-4,5-dihydroxy-1,2-dithiane .

- Antioxidant Assays : Measure DPPH radical scavenging activity and compare with black garlic-derived dithianes (e.g., 2-vinyl-1,3-dithiane) .

Computational: Which strategies best predict this compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to redox-active proteins (e.g., thioredoxin). Validate with mutagenesis data .

- Molecular Dynamics (MD) : Simulate disulfide bond dynamics over 100-ns trajectories to assess conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.